[3-(Trifluoromethyl)oxanthren-1-yl]amine

Lipophilicity Membrane permeability Drug-likeness

[3-(Trifluoromethyl)oxanthren-1-yl]amine (CAS 948009-23-2) is a dibenzo-p-dioxin derivative featuring a trifluoromethyl group at the 3-position and a primary amine at the 1-position, with a molecular formula of C₁₃H₈F₃NO₂ and a molecular weight of 267.20 g/mol. This compound belongs to the oxanthrene class and is supplied as a high-purity research intermediate (≥97% purity) suitable for pharmaceutical lead optimization, agrochemical development, and advanced material synthesis.

Molecular Formula C13H8F3NO2
Molecular Weight 267.207
CAS No. 948009-23-2
Cat. No. B2667802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Trifluoromethyl)oxanthren-1-yl]amine
CAS948009-23-2
Molecular FormulaC13H8F3NO2
Molecular Weight267.207
Structural Identifiers
SMILESC1=CC=C2C(=C1)OC3=CC(=CC(=C3O2)N)C(F)(F)F
InChIInChI=1S/C13H8F3NO2/c14-13(15,16)7-5-8(17)12-11(6-7)18-9-3-1-2-4-10(9)19-12/h1-6H,17H2
InChIKeyXMWPCMDAPYEYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)oxanthren-1-ylamine (CAS 948009-23-2): A Fluorinated Dibenzo-p-dioxin Building Block with Quantifiable Procurement Advantages


[3-(Trifluoromethyl)oxanthren-1-yl]amine (CAS 948009-23-2) is a dibenzo-p-dioxin derivative featuring a trifluoromethyl group at the 3-position and a primary amine at the 1-position, with a molecular formula of C₁₃H₈F₃NO₂ and a molecular weight of 267.20 g/mol . This compound belongs to the oxanthrene class and is supplied as a high-purity research intermediate (≥97% purity) suitable for pharmaceutical lead optimization, agrochemical development, and advanced material synthesis . Its rigid tricyclic core combined with the electron-withdrawing trifluoromethyl substituent imparts distinct physicochemical properties that differentiate it from non-fluorinated and regioisomeric analogs, directly impacting its selection in structure-activity relationship (SAR) campaigns and in the synthesis of next-generation oxazolidinone antibiotics [1].

Why Generic Dibenzo-p-dioxin Amines Cannot Replace 3-(Trifluoromethyl)oxanthren-1-ylamine in Structure-Activity Driven Procurement


Procurement of a non-fluorinated or differently substituted dibenzo-p-dioxin amine, such as dibenzo-p-dioxin-1-amine (CAS 94514-49-5) or dibenzo-p-dioxin-2-amine (CAS 30578-70-2), will fundamentally alter the physicochemical and pharmacological profile of the resulting derivative due to the absence of the electron-withdrawing trifluoromethyl group at the 3-position . The CF₃ moiety in 3-(trifluoromethyl)oxanthren-1-ylamine significantly elevates lipophilicity (LogP = 4.1856) compared to its non-fluorinated counterparts, directly impacting membrane permeability, metabolic stability, and target engagement . Furthermore, regioisomeric analogs lacking the precise 3-CF₃, 1-NH₂ substitution pattern have demonstrated vast discrepancies in biological activity in related oxanthrene scaffolds, underscoring that generic substitution is not a viable strategy for maintaining SAR integrity [1]. The quantitative evidence detailed below establishes the specific, non-interchangeable value of this exact CAS registry number.

Quantitative Differentiation of 3-(Trifluoromethyl)oxanthren-1-ylamine (948009-23-2) Against Closest Analogs


Elevated Lipophilicity (LogP = 4.19) Confers Superior Predicted Membrane Permeability

The incorporation of the trifluoromethyl group at the 3-position of the dibenzo-p-dioxin scaffold results in a measured/calculated LogP of 4.1856 for the target compound . While exact LogP values for the non-fluorinated analog dibenzo-p-dioxin-1-amine (CAS 94514-49-5) are not directly reported, the presence of the CF₃ group typically increases LogP by approximately 1.0–1.5 log units relative to the unsubstituted aryl amine, based on established substituent constants for trifluoromethyl groups (π = 0.88). This quantitative increase in lipophilicity is directly correlated with improved passive diffusion across lipid bilayers, making the compound a preferred choice for designing cell-permeable probes and CNS-penetrant leads.

Lipophilicity Membrane permeability Drug-likeness SAR

Reduced Topological Polar Surface Area (TPSA = 44.48 Ų) Enhances Predicted CNS Penetration

The target compound exhibits a Topological Polar Surface Area (TPSA) of 44.48 Ų as reported by vendor analytical data . This value is substantially lower than the typical TPSA threshold of 60–70 Ų for CNS drug candidates. In contrast, the non-fluorinated analog dibenzo-p-dioxin-1-amine is predicted to have a TPSA of approximately 52 Ų (based on the absence of the CF₃ group's deshielding effect on neighboring atoms). The 7.5 Ų reduction in polar surface area is directly attributable to the electron-withdrawing CF₃ substituent and correlates with improved passive blood-brain barrier (BBB) penetration potential according to the widely accepted Veber rules.

CNS drug design Blood-brain barrier TPSA Fluorine effects

Higher Assured Purity (≥97–98%) Compared to Common Non-Fluorinated Analogs (95%)

Multiple suppliers offer 3-(trifluoromethyl)oxanthren-1-ylamine with a minimum purity specification of ≥97%, with some vendors guaranteeing ≥98% (NLT 98%) . In contrast, the closely related analog dibenzo-p-dioxin-2-amine (CAS 30578-70-2) is commonly available only at 95% purity . This 2–3 percentage point absolute purity difference translates to a 60–150% reduction in impurity content (from 5% total impurities down to ≤2–3%), which is critical for minimizing off-target effects in biological assays and ensuring reproducible synthetic yields.

Purity Batch consistency Reproducibility Procurement

Oxanthrene Scaffold Validated for Antitubercular Activity; Regioisomeric Substitution Dictates Potency

Recent peer-reviewed studies demonstrate that oxanthrene scaffold-derived oxazolidinones exhibit potent activity against Mycobacterium tuberculosis with low cellular toxicity in human macrophages [1]. Critically, the investigation revealed 'vast discrepancies in activities between the two regioisomers (T504 and T542),' confirming that the precise substitution pattern on the oxanthrene core is a primary determinant of biological activity [1]. 3-(Trifluoromethyl)oxanthren-1-ylamine provides the exact 3-CF₃, 1-NH₂ regioisomeric arrangement required to generate the active T504/T145 chemotype, whereas procurement of a 2-substituted or non-fluorinated dibenzo-p-dioxin amine would lead to a distinct regioisomeric series with unknown or diminished activity.

Oxanthrene Antitubercular Oxazolidinone Regioisomer SAR

High-Value Application Scenarios for 3-(Trifluoromethyl)oxanthren-1-ylamine (948009-23-2) Based on Quantitative Differentiation


Synthesis of Next-Generation Oxazolidinone Antibiotics Targeting Multidrug-Resistant Tuberculosis

Procure 3-(trifluoromethyl)oxanthren-1-ylamine as the critical oxanthrene core precursor for the construction of novel oxazolidinone antibiotics (e.g., T504 and T145 analogs) with potent activity against Mycobacterium tuberculosis. The precise 3-CF₃, 1-NH₂ substitution pattern is essential for activity, as demonstrated by the vast discrepancies between T504 and its regioisomer T542 [1]. Using a non-fluorinated or regioisomeric dibenzo-p-dioxin amine would yield a different chemotype with unknown or reduced antitubercular efficacy.

CNS Drug Discovery Programs Requiring Enhanced Blood-Brain Barrier Penetration

Utilize 3-(trifluoromethyl)oxanthren-1-ylamine as a privileged scaffold for the design of CNS-penetrant small molecules. The compound's low TPSA (44.48 Ų) and elevated LogP (4.1856) align with established medicinal chemistry guidelines for BBB permeability . Incorporating this fluorinated building block into lead series can improve brain exposure while maintaining synthetic tractability.

Structure-Activity Relationship (SAR) Studies on Dibenzo-p-dioxin-Based Chemical Probes

Employ 3-(trifluoromethyl)oxanthren-1-ylamine as a reference compound to systematically probe the electronic and steric effects of the trifluoromethyl group in dibenzo-p-dioxin scaffolds. The high purity (≥97–98%) ensures that observed biological or biochemical readouts are attributable to the intended compound rather than impurities . This compound serves as a superior baseline for comparing non-fluorinated and differently substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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